molecular formula C13H18N2O2 B11716236 Methyl 3-(1-piperazinyl)benzeneacetate

Methyl 3-(1-piperazinyl)benzeneacetate

Cat. No.: B11716236
M. Wt: 234.29 g/mol
InChI Key: STLJTHCIDPQDNT-UHFFFAOYSA-N
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Description

Methyl 3-(1-piperazinyl)benzeneacetate is a chemical compound that features a piperazine ring attached to a benzene ring through an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-piperazinyl)benzeneacetate typically involves the reaction of 3-(1-piperazinyl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

    Starting Materials: 3-(1-piperazinyl)benzoic acid and methanol.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Reaction Conditions: Reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification, followed by purification steps such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-piperazinyl)benzeneacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(1-piperazinyl)benzoic acid.

    Reduction: Formation of 3-(1-piperazinyl)benzyl alcohol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Methyl 3-(1-piperazinyl)benzeneacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1-piperazinyl)benzeneacetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, which can modulate their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzeneacetate: Similar structure but lacks the piperazine ring.

    3-(1-piperazinyl)benzoic acid: Similar structure but lacks the ester group.

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

Uniqueness

Methyl 3-(1-piperazinyl)benzeneacetate is unique due to the presence of both the piperazine ring and the ester linkage, which confer specific chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 2-(3-piperazin-1-ylphenyl)acetate

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)10-11-3-2-4-12(9-11)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3

InChI Key

STLJTHCIDPQDNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)N2CCNCC2

Origin of Product

United States

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